molecular formula C16H12FN3OS2 B11658557 2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide

2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide

Cat. No.: B11658557
M. Wt: 345.4 g/mol
InChI Key: ZQYAIKXXTCZBID-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-(3-fluorophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-(3-fluorophenyl)methylidene]acetohydrazide typically involves the condensation of 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide with 3-fluorobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-(3-fluorophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic, basic, or neutral environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-(3-fluorophenyl)methylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biology: It is used in biological assays to study enzyme inhibition and protein interactions.

    Materials Science: The compound is explored for its potential use in the development of new materials with unique electronic and optical properties.

    Agriculture: It is investigated for its potential as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-(3-fluorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets such as enzymes, receptors, or DNA. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. It can also interact with receptors to modulate signal transduction pathways or bind to DNA to interfere with replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-ylsulfanyl)acetohydrazide
  • 2-(1,3-Benzothiazol-2-ylthio)acetohydrazide
  • 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(2,4-dihydroxyphenyl)ethanone

Uniqueness

2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-(3-fluorophenyl)methylidene]acetohydrazide is unique due to the presence of the 3-fluorophenyl group, which can enhance its biological activity and selectivity. The fluorine atom can increase the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H12FN3OS2

Molecular Weight

345.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(3-fluorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H12FN3OS2/c17-12-5-3-4-11(8-12)9-18-20-15(21)10-22-16-19-13-6-1-2-7-14(13)23-16/h1-9H,10H2,(H,20,21)/b18-9+

InChI Key

ZQYAIKXXTCZBID-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)N/N=C/C3=CC(=CC=C3)F

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN=CC3=CC(=CC=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.